Oxidation Potential Differentiates Electron‑Donor Strength from Monoaryl and Unsubstituted Analogs
The 4‑methoxy‑substituted tetraarylethanediol exhibits a measured oxidation potential (Eox°) of 1.83 V vs. SCE when determined via kinetic methods with Feᴵᴵᴵ(Lᴼᶜᴴ³)₃ oxidant [1]. This value is 0.14 V (3.2 kcal/mol) lower than that of the monoaryl model compound 4‑methoxytoluene, demonstrating that the tetraaryl scaffold substantially facilitates electron removal relative to isolated aromatic units [1]. While direct head‑to‑head oxidation potential data for the unsubstituted benzopinacol or the 4‑methyl analog were not located in the open literature, the observed 3.2 kcal/mol stabilization is consistent with the general trend that phenyl–phenyl interactions lower oxidation potentials in tetraarylethanediols [1].
| Evidence Dimension | Oxidation Potential (Eox°) |
|---|---|
| Target Compound Data | 1.83 V vs. SCE |
| Comparator Or Baseline | 4‑Methoxytoluene (monoaryl model) |
| Quantified Difference | 0.14 V lower (3.2 kcal/mol more easily oxidized) |
| Conditions | Kinetic method using Feᴵᴵᴵ(4‑methoxy‑2,2'‑bipyridyl)₃ in acetonitrile at 25 °C |
Why This Matters
This quantified reduction in oxidation potential confirms that the tetra‑4‑methoxyphenyl framework provides a significantly stronger electron‑donating capability than simple monoaryl ethers, making it a superior choice for studies requiring low‑barrier radical cation generation or outer‑sphere electron transfer.
- [1] Penn, J. H., & Duncan, J. H. (1993). Electron Transfer Rate Determinations: Facile Electron Transfer from 1,1,2,2-Tetrakis(4-methoxyphenyl)ethanediol. The Journal of Organic Chemistry, 58(8), 2003–2008. View Source
